

An In-depth Technical Guide to 1-Cyclopropyl-2-nitrobenzene

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Compound of Interest

Compound Name: 1-Cyclopropyl-2-nitrobenzene

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Abstract

1-Cyclopropyl-2-nitrobenzene is a nitroaromatic compound containing a cyclopropyl substituent. This guide provides a comprehensive overview of its physicochemical properties, available spectroscopic data, and general reactivity. Due to the limited availability of public research on this specific molecule, this document also contextualizes its characteristics based on related compounds and functional group chemistry. While computed data for its physical and chemical properties are available, experimental values for key parameters such as melting and boiling points remain largely unreported in the literature. Similarly, specific biological activities and detailed synthetic protocols are not extensively documented. This guide summarizes the existing information and highlights areas where further research is needed to fully characterize this compound for potential applications in drug development and other scientific fields.

Chemical and Physical Properties

The physicochemical properties of **1-Cyclopropyl-2-nitrobenzene** have been primarily characterized through computational methods. Experimental data for several key properties are not readily available in peer-reviewed literature.

General Properties

| Property | Value | Source |
|-------------------|---|---------------|
| Molecular Formula | C ₉ H ₉ NO ₂ | PubChem[1][2] |
| Molecular Weight | 163.17 g/mol | PubChem[1][2] |
| CAS Number | 10292-65-6 | PubChem[1][2] |
| IUPAC Name | 1-cyclopropyl-2-nitrobenzene | PubChem[2] |

Computed Physicochemical Data

The following table summarizes the computationally predicted physicochemical properties of **1-Cyclopropyl-2-nitrobenzene**. These values are derived from computational models and may differ from experimental results.

| Property | Computed Value | Source |
|--------------------------------|---------------------|--------------------------|
| XLogP3 | 2.8 | PubChem[2] |
| Topological Polar Surface Area | 45.8 Å ² | PubChem[2], Guidechem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2], Guidechem[1] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Exact Mass | 163.063328530 Da | PubChem[2] |
| Monoisotopic Mass | 163.063328530 Da | PubChem[2], Guidechem[1] |
| Complexity | 183 | PubChem[2] |

Experimental Physicochemical Data

As of the latest literature review, specific experimental data for the melting point, boiling point, density, and solubility of **1-Cyclopropyl-2-nitrobenzene** are not available. For context, the related compound, nitrobenzene, is a liquid at room temperature with a melting point of 5.7 °C

and a boiling point of 210.8 °C.[3] Nitrobenzene is sparingly soluble in water but soluble in many organic solvents.[3]

Spectroscopic Data

Spectroscopic data for **1-Cyclopropyl-2-nitrobenzene** is available in various databases, providing the basis for its structural confirmation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR data for **1-Cyclopropyl-2-nitrobenzene** are available through spectral databases. These spectra are crucial for confirming the arrangement of protons and carbon atoms within the molecule.

Mass Spectrometry (MS)

Mass spectrometry data, including GC-MS, is available for **1-Cyclopropyl-2-nitrobenzene**.^[2] This data is essential for determining the molecular weight and fragmentation pattern of the molecule.

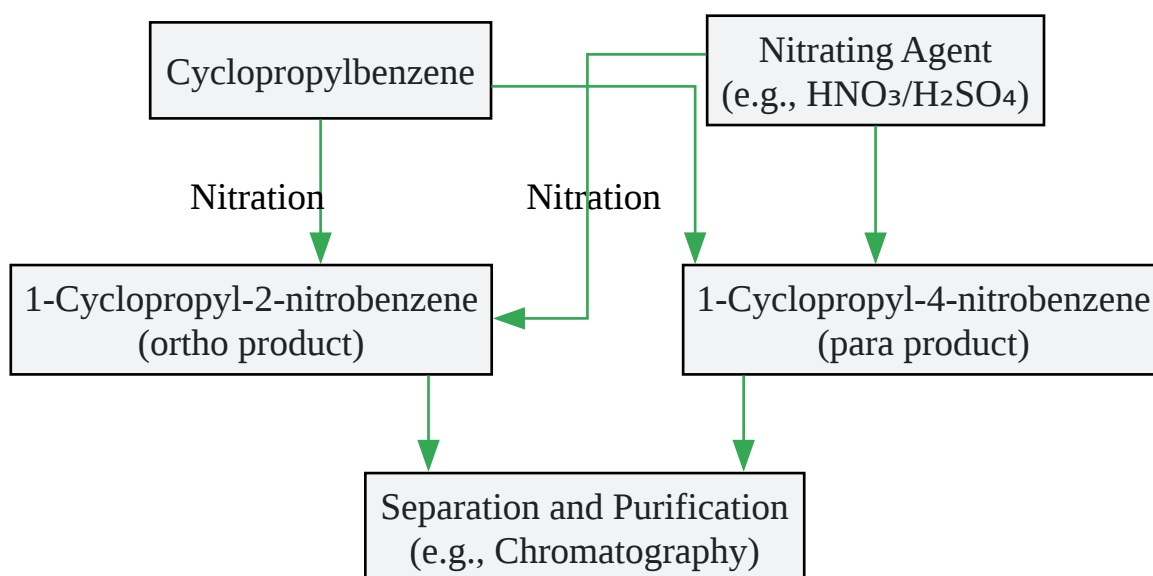
Infrared (IR) Spectroscopy

Vapor-phase IR spectra for **1-Cyclopropyl-2-nitrobenzene** have been documented.^[2] The IR spectrum provides information about the functional groups present in the molecule, such as the nitro group and the aromatic ring.

Synthesis and Reactivity

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of **1-Cyclopropyl-2-nitrobenzene** is not readily available in the surveyed literature. However, general synthetic strategies for nitrocyclopropanes can be adapted. A plausible synthetic approach is the nitration of cyclopropylbenzene.



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Caption: General workflow for the synthesis of **1-Cyclopropyl-2-nitrobenzene**.

Experimental Protocol (General Concept):

A general procedure would involve the careful addition of a nitrating agent (a mixture of nitric acid and sulfuric acid) to cyclopropylbenzene at a controlled temperature. The reaction typically yields a mixture of ortho and para isomers due to the ortho-para directing effect of the cyclopropyl group. The isomers would then be separated and purified using techniques such as column chromatography.

Reactivity

The reactivity of **1-Cyclopropyl-2-nitrobenzene** is dictated by its three main components: the benzene ring, the cyclopropyl group, and the nitro group.

- **Benzene Ring:** The benzene ring is susceptible to electrophilic aromatic substitution. The cyclopropyl group is an activating, ortho-para directing group, while the nitro group is a deactivating, meta-directing group. The interplay of these two substituents will govern the regioselectivity of further substitutions.
- **Cyclopropyl Group:** The cyclopropyl ring is strained and can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or metal catalysts.

- Nitro Group: The nitro group can be reduced to an amino group, which is a common transformation in the synthesis of pharmaceuticals and other fine chemicals. This reduction can be achieved using various reagents, such as catalytic hydrogenation or metal-acid combinations.

Biological Activity

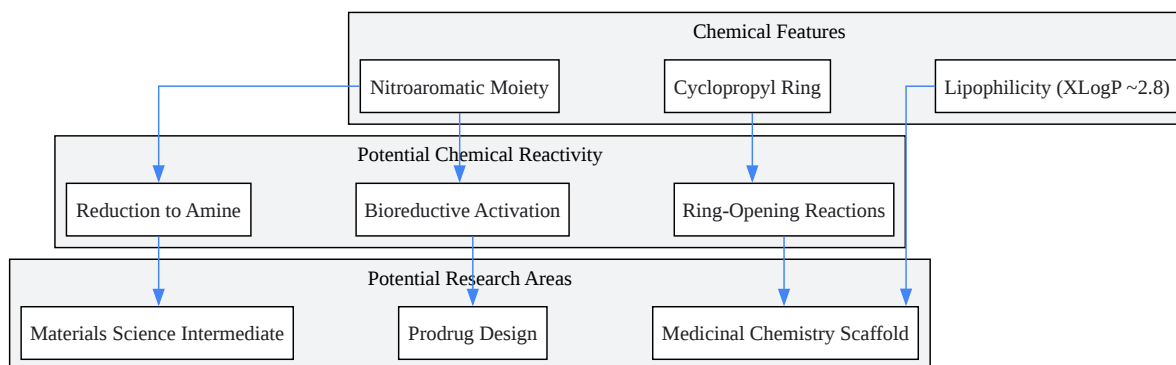
There is currently no specific information available in the scientific literature regarding the biological activities of **1-Cyclopropyl-2-nitrobenzene**. However, the biological activities of related compounds containing cyclopropane rings are diverse and well-documented.

Cyclopropane-containing molecules have shown a wide range of biological effects, including enzymatic inhibition and antimicrobial, antiviral, and antitumor activities.^{[4][5]} The presence of the nitroaromatic moiety also suggests potential for bioreductive activation, a mechanism exploited in some hypoxia-activated prodrugs. Further research is required to determine if **1-Cyclopropyl-2-nitrobenzene** exhibits any significant biological effects.

Due to the lack of data on its biological activity and mechanism of action, a signaling pathway diagram cannot be constructed at this time.

Logical Relationship of Properties and Potential Applications

The physicochemical properties and functional groups of **1-Cyclopropyl-2-nitrobenzene** suggest potential, though currently unexplored, applications. The following diagram illustrates the logical flow from its chemical features to hypothetical areas of interest for research and development.



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Caption: Conceptual diagram of **1-Cyclopropyl-2-nitrobenzene**'s potential.

Conclusion

1-Cyclopropyl-2-nitrobenzene is a compound with well-defined computed physicochemical properties and available spectroscopic data for its characterization. However, a significant gap exists in the literature concerning its experimental physical properties, a detailed synthesis protocol, and, most notably, its biological activities. The presence of the cyclopropyl and nitroaromatic moieties suggests potential for interesting chemical reactivity and possible applications in medicinal chemistry and materials science. This guide serves as a summary of the current knowledge and a call for further experimental investigation to unlock the full potential of this molecule.

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